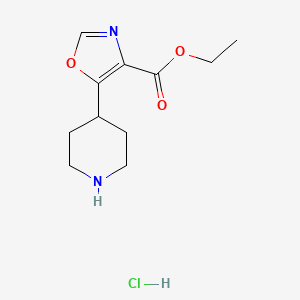

Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

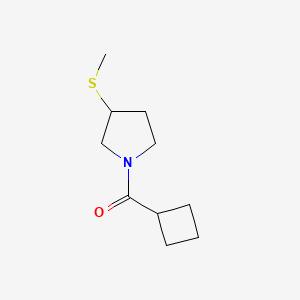

Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride, involves intra- and intermolecular reactions . A stereolibrary of conformationally restricted oxazole-containing amino acids, including all isomers of 5–pyrrolydinyl- and 5-piperidinyloxazole-4-carboxylic acids, were designed and synthesized in three steps by the reaction of the corresponding N -Boc-protected amino acids and ethyl isocyanoacetate .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride is likely to be similar, with the oxazole ring providing additional complexity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Miscellaneous Applications

Beyond the specific fields mentioned, this compound may find applications in other areas. For instance:

For additional scholarly references, you can explore resources like Google Scholar or refer to the Enamine product page for this compound here . Additionally, a comprehensive review on oxadiazoles and their applications can be found in the article titled “Oxadiazoles: Moiety to Synthesis and Utilize” .

Orientations Futures

The future directions for research on Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride and similar compounds could involve further exploration of their pharmacological applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, these compounds have significant potential for future drug discovery and development.

Mécanisme D'action

Target of Action

Compounds with a piperidine nucleus have been known to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets, possibly leading to changes in cellular processes such as cell proliferation .

Result of Action

Compounds of a similar group have shown a moderate effect primarily on renal cancer cell lines .

Propriétés

IUPAC Name |

ethyl 5-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-2-15-11(14)9-10(16-7-13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYREUBEHYSAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2768741.png)

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)

![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)

![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)

![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)